molecular formula C21H21FN4OS B2530011 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide CAS No. 1396863-35-6

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide

Cat. No.: B2530011
CAS No.: 1396863-35-6
M. Wt: 396.48
InChI Key: FBCNELSQGIPXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4OS and its molecular weight is 396.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study detailed the synthesis and activity of various pyridazino and thieno derivatives, highlighting their potential in medicinal chemistry for developing new therapeutics with applications in treating diseases like cancer and neurodegenerative disorders. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, underscoring their significance in drug design and development (Habernickel, 2002).

Therapeutic Potential and Biological Activity

  • Research into fluoro-substituted benzo derivatives has shown significant anti-lung cancer activity, indicating the potential of similar fluorophenyl compounds in oncology. These findings suggest that modifications of the fluoro-phenyl moiety, as seen in the compound of interest, could yield promising anticancer agents (Hammam et al., 2005).

  • Another study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on compounds with a fluorophenylsulfonamido pyridin moiety. These findings underscore the importance of structural features similar to N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide in designing potent inhibitors for cancer therapy (Stec et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

The safety data sheet for this compound suggests that it is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

The future directions for the use and study of this compound are not specified in the sources I found .

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-3-1-2-16(13-17)19-4-5-20(25-24-19)26-9-6-18(7-10-26)23-21(27)12-15-8-11-28-14-15/h1-5,8,11,13-14,18H,6-7,9-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCNELSQGIPXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.